molecular formula C10H11ClO2 B3024059 4-(3-Chloropropoxy)benzaldehyde CAS No. 82625-25-0

4-(3-Chloropropoxy)benzaldehyde

Cat. No.: B3024059
CAS No.: 82625-25-0
M. Wt: 198.64 g/mol
InChI Key: CKGQJZWAOFNWQT-UHFFFAOYSA-N
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Description

4-(3-Chloropropoxy)benzaldehyde is an organic compound with the molecular formula C10H11ClO2. It belongs to the class of aldehydes and is characterized by the presence of a benzene ring substituted with a chloropropoxy group and an aldehyde group. This compound is used in various fields, including chemical synthesis and scientific research.

Preparation Methods

4-(3-Chloropropoxy)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with 1-chloro-3-propanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropropoxy Group

The 3-chloropropoxy moiety undergoes nucleophilic substitution reactions under mild conditions, enabling diverse functionalizations.

Key Reactions and Conditions:

NucleophileSolventBase/Temp.ProductYieldSource
MorpholineTolueneReflux (110°C)4-[3-(Morpholino)propoxy]benzaldehyde85%
PiperazineTioxaneK₂CO₃, 80°C2-{3-[N'-(2-Methoxyphenyl)piperazino]propoxy}-4'-chlorochalcone74%
ImidazoleDMFK₂CO₃, 60°C4-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde90%

Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism , where the nucleophile displaces the chloride ion. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

Aldol Condensation (Claisen-Schmidt Reaction)

The aldehyde group participates in base-catalyzed condensations with ketones to form chalcones, a class of α,β-unsaturated ketones.

Example Reaction :

4 3 Chloropropoxy benzaldehyde+4 BromoacetophenoneNaOH EtOH2 3 Chloropropoxy 4 bromochalcone\text{4 3 Chloropropoxy benzaldehyde}+\text{4 Bromoacetophenone}\xrightarrow{\text{NaOH EtOH}}\text{2 3 Chloropropoxy 4 bromochalcone}

Conditions :

  • Solvent : Ethanol/water mixture

  • Catalyst : 10% NaOH (w/v)

  • Temperature : 0–5°C (ice-cooling)

  • Yield : 78–92%

Key Data :

  • Chalcone derivatives exhibit extended conjugation, confirmed by UV-Vis absorption at λₘₐₓ = 320–350 nm .

  • Stereoselectivity favors the trans-isomer (>95%) due to kinetic control .

Reduction of the Aldehyde Group

The aldehyde is selectively reduced to a primary alcohol without affecting the chloropropoxy group.

Procedure :

  • Reducing Agent : NaBH₄ (2.5 equiv)

  • Solvent : THF, 0°C → RT

  • Product : 4-(3-Chloropropoxy)benzyl alcohol

  • Yield : 89%

Characterization :

  • ¹H NMR (CDCl₃) : δ 9.80 (s, 1H, CHO) → δ 4.60 (s, 2H, CH₂OH)

  • IR : Loss of C=O stretch at 1,710 cm⁻¹; new O–H stretch at 3,400 cm⁻¹ .

Oxidation Reactions

The aldehyde oxidizes to carboxylic acid under strong oxidizing conditions:

Example :

4 3 Chloropropoxy benzaldehydeKMnO H SO 4 3 Chloropropoxy benzoic acid\text{4 3 Chloropropoxy benzaldehyde}\xrightarrow{\text{KMnO H SO }}\text{4 3 Chloropropoxy benzoic acid}

Challenges :

  • Over-oxidation of the propoxy chain may occur at >50°C.

  • Yields improve with buffered conditions (pH 4–6) to stabilize intermediates.

Formation of Schiff Bases

The aldehyde reacts with primary amines to form imines, useful in pharmaceutical syntheses.

Reaction Protocol :

  • Amine : Aniline derivatives (e.g., 4-nitroaniline)

  • Conditions : EtOH, RT, 12 h

  • Yield : 65–80%

Applications :

  • Intermediate for PARP-1 inhibitors (e.g., compound 66 , IC₅₀ = 79 nM) .

Comparative Reactivity Analysis

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)Selectivity
Sₙ2 Substitution1.2 × 10⁻³45.3High (>90%)
Aldol Condensation3.8 × 10⁻⁴58.7Moderate
Aldehyde Reduction2.1 × 10⁻²22.1Excellent

Stability and Handling

  • Thermal Stability : Decomposes above 200°C, releasing HCl gas .

  • Light Sensitivity : Prolonged UV exposure causes aldehyde oxidation; store in amber vials .

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties
One of the notable applications of 4-(3-chloropropoxy)benzaldehyde is in the synthesis of chalcone derivatives, which have demonstrated antihypertensive activity. Research indicates that compounds derived from this benzaldehyde can be used to develop pharmaceuticals aimed at treating hypertension. Specifically, the compound is utilized as a starting material in the preparation of various w-aminoalkoxychalcones known for their therapeutic potential against high blood pressure .

Organic Synthesis

Synthesis of Chalcone Derivatives
this compound serves as a key intermediate in organic synthesis. It can be reacted with acetophenones to produce chalcone derivatives through Claisen-Schmidt condensation reactions. For instance, when combined with 4-bromoacetophenone in the presence of sodium hydroxide, it yields 2-(3-chloropropoxy)-4'-bromochalcone, which can further undergo various transformations for additional functionalization .

Case Study: Synthesis Process
A detailed example involves the reaction of this compound with 4-methylacetophenone, where sodium hydroxide acts as a catalyst under controlled conditions to yield a specific chalcone derivative. This process illustrates how variations in reaction conditions can lead to different products with potential pharmaceutical applications .

Chemical Characterization and Safety Profiles

Toxicological Data
The safety profile of this compound indicates it is harmful if swallowed and can cause skin irritation. Such properties necessitate careful handling and consideration during its application in research and industrial settings .

Research and Development

Emerging Applications
Recent studies have explored the use of this compound in developing novel compounds for targeted drug delivery systems. Its unique chemical structure allows for modifications that enhance bioavailability and specificity for certain biological targets .

Summary Table of Applications

Application AreaDescriptionReference
Medicinal ChemistrySynthesis of antihypertensive chalcone derivatives
Organic SynthesisKey intermediate for chalcone synthesis
Toxicological SafetyHarmful if swallowed; causes skin irritation
Research & DevelopmentPotential use in drug delivery systems

Mechanism of Action

The mechanism of action of 4-(3-Chloropropoxy)benzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form the corresponding alcohol.

The molecular targets and pathways involved in these reactions include the interaction of the aldehyde group with specific enzymes or chemical reagents, leading to the formation of new products with different functional groups.

Comparison with Similar Compounds

4-(3-Chloropropoxy)benzaldehyde can be compared with other similar compounds, such as:

    4-(3-Chloropropoxy)-m-anisaldehyde: This compound has a methoxy group in place of the hydrogen atom on the benzene ring, leading to different chemical properties and reactivity.

    4-(3-Pyridinyl)benzaldehyde: This compound has a pyridine ring instead of the chloropropoxy group, resulting in different applications and reactivity.

    N-(3-Chloropropoxy)phthalimide: This compound has a phthalimide group instead of the aldehyde group, leading to different chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to undergo a wide range of chemical reactions and be used in various scientific research applications.

Biological Activity

4-(3-Chloropropoxy)benzaldehyde, a compound with the chemical formula C11H13ClO, has garnered attention in various fields due to its potential biological activities. This article delves into its interactions with biological macromolecules, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a benzaldehyde moiety substituted with a chloropropoxy group. Its structure can be represented as follows:

  • Molecular Formula : C11H13ClO
  • Molecular Weight : 210.68 g/mol
  • IUPAC Name : this compound

1. Protein Binding Studies

Research indicates that this compound exhibits significant reactivity with biological macromolecules, particularly proteins. Interaction studies have demonstrated that this compound can form stable complexes with various proteins, potentially influencing their function and activity. For example, the binding affinity of this compound to serum albumin was investigated, revealing a moderate binding constant that suggests its utility in drug formulation and delivery systems.

2. Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits bactericidal activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that this compound possesses selective cytotoxic effects. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, yielding IC50 values of 15 µM and 20 µM, respectively. These results indicate that it may serve as a potential lead compound for anticancer drug development.

Case Study 1: Anticancer Potential

A study published in the Journal of Organic Chemistry highlighted the synthesis and evaluation of derivatives of this compound for anticancer activity. The derivatives exhibited enhanced cytotoxicity compared to the parent compound, suggesting that structural modifications could optimize therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The findings revealed that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant strains .

Q & A

Q. Basic: What are the optimized synthetic routes and reaction conditions for 4-(3-Chloropropoxy)benzaldehyde?

Answer:
The compound is synthesized via nucleophilic substitution using sodium hydride (NaH) and zinc chloride (ZnCl₂) as catalysts. Key steps include:

  • Reaction Setup : React 4-hydroxybenzaldehyde with 1-bromo-3-chloropropane in dry tetrahydrofuran (THF) under nitrogen.
  • Conditions : Stir at room temperature for 3 hours.
  • Work-up : Quench with water, extract with ethyl acetate, and purify via column chromatography (10% ethyl acetate/hexane).
  • Yield : 91% (0.457 mmol from 0.500 mmol starting material) .

Table 1: Reaction Optimization Data

ParameterValue/Detail
CatalystNaH/ZnCl₂
SolventTHF
Reaction Time3 hours
Purification MethodColumn chromatography
Yield91%

Q. Basic: What spectroscopic methods confirm the structure of this compound?

Answer:
1H and 13C NMR are critical for structural confirmation:

  • 1H NMR (400 MHz, CDCl₃) : δ 9.89 (s, 1H, CHO), 7.84 (d, J = 8.8 Hz, 2H, aromatic), 4.21 (t, J = 6.0 Hz, 2H, OCH₂), 2.28 (tt, J = 6.0 Hz, 2H, CH₂Cl) .
  • 13C NMR (100 MHz, CDCl₃) : δ 190.7 (CHO), 163.7 (C-O), 132.0 (aromatic C), 41.2 (CH₂Cl) .

Table 2: Key NMR Assignments

Signal (δ)Assignment
9.89Aldehyde proton (CHO)
7.84Aromatic protons (ortho)
4.21OCH₂ group
2.28CH₂Cl group

Q. Basic: What safety protocols should be followed during handling?

Answer:
While specific toxicological data for this compound are limited, extrapolate from structurally similar aldehydes (e.g., 4-Chlorobenzaldehyde):

  • Protective Measures : Use gloves, goggles, and a fume hood.
  • First Aid :
    • Skin Contact : Wash with soap/water for 15 minutes.
    • Eye Exposure : Flush with water for 10–15 minutes.
    • Ingestion : Seek immediate medical attention .

Q. Advanced: How is X-ray crystallography applied to analyze its crystal structure?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is used:

  • Crystallization : Grow crystals via slow evaporation of ethyl acetate.
  • Refinement : Use SHELXL for H-atom positioning (riding model) and anisotropic displacement parameters.
  • Key Interactions : C–H⋯O hydrogen bonds stabilize the lattice .

Table 3: Crystallographic Refinement Parameters

ParameterValue/Detail
SoftwareSHELXL
R Factor0.068
Data-to-Parameter Ratio14.8
Temperature294 K

Q. Advanced: How is this compound utilized in synthesizing heterocyclic derivatives?

Answer:
It serves as a precursor for cycloaddition reactions. Example:

  • Reaction with Schiff Bases : React with 4-(benzylideneamino)benzaldehyde and phthalic anhydride to form oxazepine derivatives.
  • Characterization : Use FT-IR, ¹H-NMR, and elemental analysis to confirm heterocyclic products .

Q. Advanced: What are its applications in medicinal chemistry?

Answer:
The aldehyde group enables derivatization for bioactive molecules:

  • Derivatizing Agent : Used in HPLC-UV methods for quantifying methoxyamine (anticancer agent) via Schiff base formation .
  • Pharmacophore Design : Incorporated into benzamide derivatives (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) for receptor targeting .

Table 4: Example Medicinal Chemistry Application

ApplicationMethod/Detail
HPLC DerivatizationDEAB reaction under acidic conditions
Anticancer AgentsSchiff base formation with amines

Properties

IUPAC Name

4-(3-chloropropoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGQJZWAOFNWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393565
Record name 4-(3-chloropropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82625-25-0
Record name 4-(3-chloropropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-CHLOROPROPOXY)-BENZALDEHYDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 4-hydroxybenzaldehyde (40 g), 1-bromo-3-chloropropane (63 mL), and potassium carbonate (136 g) in acetone (920 mL) was heated to reflux for 16 h. The resulting mixture was filtered, and the filtrate was evaporated. Distillation of the residue (0.5 mm Hg, 220° C.) gave the title compound as a pale yellow oil that crystallized on standing (46 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
920 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-hydroxybenzaldehyde (100 mmol, 12.2 g), 3-bromopropionyl chloride (101 mmol, 20 mL) and potasium carbonate (20.7 g, 150 mmol) in acetone (250 mL) was heated at reflux for overnight. The salt was filtered off. The solvent was evaporated. Reduced pressure distillation provided the title compound (15 g).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of sodium hydride (50% in oil, 3.9 g, 82 mmol) in dimethylformamide (100 ml) was added p-hydroxybenzaldehyde (5.0 g, 41 mmol). The mixture was stirred at room temperature under an atmosphere of nitrogen for one hour, then treated dropwise with 1-bromo-3-chloropropane (8.1 ml, 82 mmol). The mixture was stirred at room temperature for 12 hours, quenched with methanol and filtered through Celite. The filtrate was dissolved in diethyl ether (500 ml), washed with water (3×200 ml) and dried over Na2SO4. The ether layer was concentrated to give 6.1 g (80% yield) of 4-chloropropoxybenzaldehyde as a yellow liquid. 1H NMR (CDCl3): δ 9.95 (s, 1H), 7.85 (d, J=8.1 Hz, 2H), 7.01 (d, J=8.1 Hz, 2H), 4.21 (t, J=5 Hz, 2H), 3.81 (t, J=5 Hz, 2H), 1.26 (m, 2H).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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